molecular formula C13H25BF4N2 B12094128 (2S,5S)-1-{[(2S,5S)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate

(2S,5S)-1-{[(2S,5S)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate

Cat. No.: B12094128
M. Wt: 296.16 g/mol
InChI Key: ORNKQQWSJFXBAD-UHFFFAOYSA-N
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Description

(2S,5S)-1-{[(2S,5S)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes two pyrrolidine rings and a tetrafluoroborate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-1-{[(2S,5S)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate typically involves the reaction of (2S,5S)-2,5-dimethylpyrrolidine with formaldehyde under acidic conditions to form the intermediate compound. This intermediate is then reacted with tetrafluoroboric acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is maintained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and solvents can help to optimize the yield and purity of the final product. The process may also include steps for purification, such as crystallization or chromatography, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-1-{[(2S,5S)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrafluoroborate anion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions can result in various substituted pyrrolidinium salts.

Scientific Research Applications

(2S,5S)-1-{[(2S,5S)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,5S)-1-{[(2S,5S)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5S)-2,5-Dimethylpyrrolidine
  • (2S,5S)-2,5-Dimethylpiperazine
  • (2S,5S)-2,5-Hexanediol

Uniqueness

Compared to similar compounds, (2S,5S)-1-{[(2S,5S)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate is unique due to its dual pyrrolidine structure and the presence of the tetrafluoroborate anion. This unique structure imparts specific chemical properties and reactivity, making it particularly valuable in applications requiring high stereochemical purity and specific reactivity profiles.

Properties

Molecular Formula

C13H25BF4N2

Molecular Weight

296.16 g/mol

IUPAC Name

1-[(2,5-dimethylpyrrolidin-1-ium-1-ylidene)methyl]-2,5-dimethylpyrrolidine;tetrafluoroborate

InChI

InChI=1S/C13H25N2.BF4/c1-10-5-6-11(2)14(10)9-15-12(3)7-8-13(15)4;2-1(3,4)5/h9-13H,5-8H2,1-4H3;/q+1;-1

InChI Key

ORNKQQWSJFXBAD-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC1CCC(N1C=[N+]2C(CCC2C)C)C

Origin of Product

United States

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